Cas no 60090-57-5 (6-Benzothiazolamine,2-methyl-7-nitro-)
6-Benzothiazolamine,2-methyl-7-nitro- Chemical and Physical Properties
Names and Identifiers
-
- 6-Benzothiazolamine,2-methyl-7-nitro-
- 2-methyl-7-nitro-1,3-benzothiazol-6-amine
- 6-Benzothiazolamine,2-methyl-7-nitro-(9CI)
- 2-methyl-6-amino-7-nitrobenzothiazole
- 2-Methyl-7-nitro-benzothiazol-6-ylamin
- 2-methyl-7-nitro-benzothiazol-6-ylamine
- 6-amino-2-methyl-7-nitrobenzothiazole
- 7-Nitro-6-amino-2-methyl-benzthiazol
- AC1L62U8
- AC1Q1YE7
- AC1Q2PCW
- AR-1E3821
- CTK5B0964
- NSC142174
- SR-01000307978-1
- 60090-57-5
- SR-01000307978
- MFCD00086014
- 1,3-Benzothiazol-6-amine, 2-methyl-7-nitro-
- 12W-0883
- NSC-142174
- DTXSID40301280
- DB-325494
- AKOS015992155
- 6-Benzothiazolamine, 2-methyl-7-nitro-
- 2-Methyl-7-nitrobenzo[d]thiazol-6-amine
- GHBQLTSYSFBFOO-UHFFFAOYSA-N
- SCHEMBL11785923
- G73286
-
- MDL: MFCD00086014
- Inchi: 1S/C8H7N3O2S/c1-4-10-6-3-2-5(9)7(11(12)13)8(6)14-4/h2-3H,9H2,1H3
- InChI Key: GHBQLTSYSFBFOO-UHFFFAOYSA-N
- SMILES: S1C(C)=NC2C=CC(=C(C1=2)[N+](=O)[O-])N
Computed Properties
- Exact Mass: 209.02601
- Monoisotopic Mass: 209.026
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 113Ų
Experimental Properties
- Density: 1.531
- Boiling Point: 414.6°C at 760 mmHg
- Flash Point: 204.5°C
- Refractive Index: 1.759
- PSA: 82.05
- LogP: 3.19950
6-Benzothiazolamine,2-methyl-7-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644009-100mg |
2-Methyl-7-nitrobenzo[d]thiazol-6-amine |
60090-57-5 | 98% | 100mg |
¥964.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644009-250mg |
2-Methyl-7-nitrobenzo[d]thiazol-6-amine |
60090-57-5 | 98% | 250mg |
¥1606.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644009-1g |
2-Methyl-7-nitrobenzo[d]thiazol-6-amine |
60090-57-5 | 98% | 1g |
¥3708.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644009-5g |
2-Methyl-7-nitrobenzo[d]thiazol-6-amine |
60090-57-5 | 98% | 5g |
¥16438.00 | 2024-05-07 | |
| Ambeed | A965596-100mg |
2-Methyl-7-nitrobenzo[d]thiazol-6-amine |
60090-57-5 | 95% | 100mg |
$112.0 | 2025-04-18 | |
| Ambeed | A965596-250mg |
2-Methyl-7-nitrobenzo[d]thiazol-6-amine |
60090-57-5 | 95% | 250mg |
$188.0 | 2025-04-18 | |
| Ambeed | A965596-1g |
2-Methyl-7-nitrobenzo[d]thiazol-6-amine |
60090-57-5 | 95% | 1g |
$375.0 | 2025-04-18 | |
| Ambeed | A965596-5g |
2-Methyl-7-nitrobenzo[d]thiazol-6-amine |
60090-57-5 | 98% | 5g |
$1672.0 | 2024-04-18 | |
| Chemenu | CM522682-1g |
2-Methyl-7-nitrobenzo[d]thiazol-6-amine |
60090-57-5 | 97% | 1g |
$*** | 2023-05-30 | |
| abcr | AB340860-100 mg |
2-Methyl-7-nitro-1,3-benzothiazol-6-amine; . |
60090-57-5 | 100mg |
€208.80 | 2023-04-26 |
6-Benzothiazolamine,2-methyl-7-nitro- Suppliers
6-Benzothiazolamine,2-methyl-7-nitro- Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 6-Benzothiazolamine,2-methyl-7-nitro-
2-Methyl-7-Nitro-6-Benzothiazolamine (CAS No. 60090-57-5): A Comprehensive Overview
2-Methyl-7-nitro-6-benzothiazolamine (CAS No. 60090-57-5) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique benzothiazole core and functional groups, has been the subject of numerous studies due to its potential therapeutic applications and intriguing chemical properties.
The benzothiazole ring is a well-known heterocyclic structure that has found extensive use in various pharmaceuticals and agrochemicals. The presence of the methyl group at the 2-position and the nitro group at the 7-position in 2-methyl-7-nitro-6-benzothiazolamine imparts specific electronic and steric effects that can influence its biological activity and reactivity. These structural features make it a valuable candidate for the development of novel drugs and chemical probes.
Recent research has highlighted the potential of 2-methyl-7-nitro-6-benzothiazolamine in various therapeutic areas. For instance, studies have shown that compounds with a benzothiazole scaffold can exhibit potent anti-inflammatory, antimicrobial, and anticancer activities. The nitro group, in particular, is known to enhance the electrophilic character of the molecule, which can lead to increased reactivity with nucleophilic sites in biological systems.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of 2-methyl-7-nitro-6-benzothiazolamine. The results indicated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests that 2-methyl-7-nitro-6-benzothiazolamine could be a promising lead compound for the development of new anti-inflammatory drugs.
Another area of interest is the antimicrobial activity of benzothiazole derivatives. A recent study published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial properties of several benzothiazole compounds, including 2-methyl-7-nitro-6-benzothiazolamine. The results showed that this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics to combat drug-resistant strains.
The anticancer potential of 2-methyl-7-nitro-6-benzothiazolamine has also been explored. In a study published in Cancer Letters, researchers found that this compound induced apoptosis in human cancer cell lines by disrupting mitochondrial function and activating caspase cascades. These findings highlight the potential of 2-methyl-7-nitro-6-benzothiazolamine as a novel anticancer agent.
Beyond its therapeutic applications, 2-methyl-7-nitro-6-benzothiazolamine has also been studied for its chemical reactivity and synthetic utility. The presence of the nitro group provides opportunities for further functionalization through reduction to an amino group or other transformations. This versatility makes it an attractive starting material for synthetic chemists aiming to develop new molecules with tailored properties.
In conclusion, 2-methyl-7-nitro-6-benzothiazolamine (CAS No. 60090-57-5) is a multifaceted compound with significant potential in various fields of chemistry and biology. Its unique structural features and biological activities make it a valuable target for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, it is likely that this compound will play an increasingly important role in advancing our understanding of chemical biology and drug discovery.
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